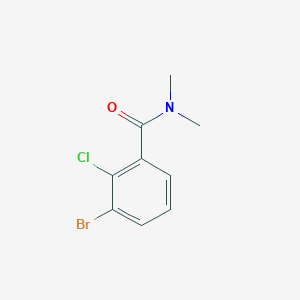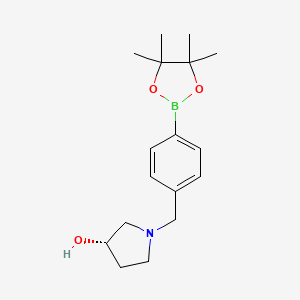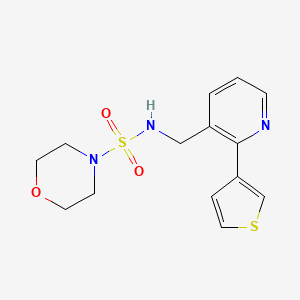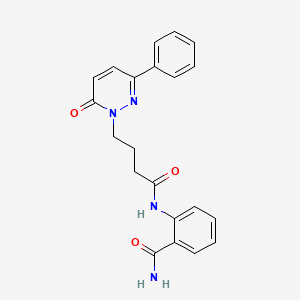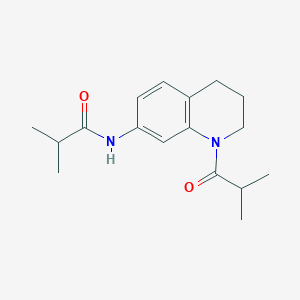
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as Isobutyryl THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
作用机制
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of the kappa opioid receptor, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
生化和生理效应
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. It has also been reported to have antinociceptive effects, which means it can reduce the sensation of pain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
实验室实验的优点和局限性
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has several advantages for lab experiments, including its high purity and high yield synthesis methods. It has also been reported to have good stability and solubility in various solvents. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ is its selectivity for the kappa opioid receptor, which may limit its potential applications in scientific research.
未来方向
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ. One potential direction is to explore its therapeutic potential for anxiety and depression in human clinical trials. Another direction is to investigate its potential as a treatment for addiction, particularly to opioids. Additionally, further studies are needed to understand the mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ and its effects on neurotransmitter release.
合成方法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been achieved using various methods, including a one-pot reaction of 7-bromo-1,2,3,4-tetrahydroquinoline and isobutyryl chloride, and a catalytic hydrogenation of N-(1-isobutyryl-7-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamide. Both methods have been reported to yield high purity and high yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ.
科学研究应用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
属性
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSPVAPRMGRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)

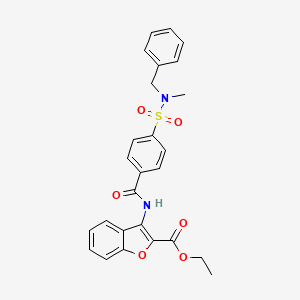
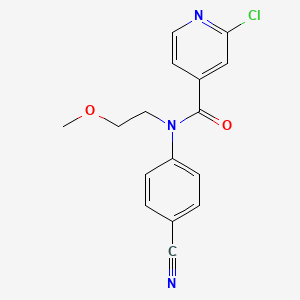
![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)
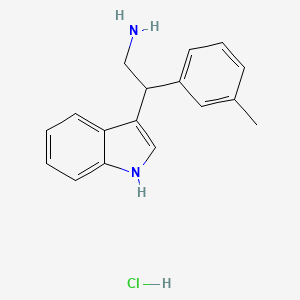
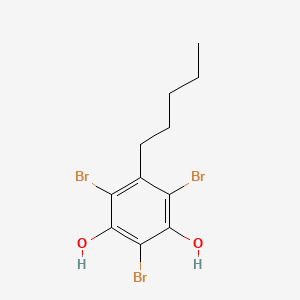
![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)
